molecular formula C10H11NO2 B569660 3a,7a-Propanobenzoxazol-2(3H)-one(9CI) CAS No. 121056-58-4

3a,7a-Propanobenzoxazol-2(3H)-one(9CI)

Cat. No.: B569660
CAS No.: 121056-58-4
M. Wt: 177.203
InChI Key: FXTJAIOBWZILFW-UHFFFAOYSA-N
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Description

3a,7a-Propanobenzoxazol-2(3H)-one (9CI) is a benzoxazolone derivative classified under the Chemical Abstracts Service (CAS) Ninth Collective Index (9CI) nomenclature. Benzoxazolones are heterocyclic compounds featuring a fused benzene and oxazole ring system. The "propanobenzoxazolone" designation indicates the presence of a three-carbon (propane) bridge connecting specific positions (3a and 7a) in the bicyclic structure. This structural feature distinguishes it from other benzoxazolone derivatives, such as methano-bridged analogs.

Properties

CAS No.

121056-58-4

Molecular Formula

C10H11NO2

Molecular Weight

177.203

InChI

InChI=1S/C10H11NO2/c12-8-11-9-4-1-2-6-10(9,13-8)7-3-5-9/h1-2,4,6H,3,5,7H2,(H,11,12)

InChI Key

FXTJAIOBWZILFW-UHFFFAOYSA-N

SMILES

C1CC23C=CC=CC2(C1)OC(=O)N3

Synonyms

3a,7a-Propanobenzoxazol-2(3H)-one(9CI)

Origin of Product

United States

Comparison with Similar Compounds

4,7-Methanobenzoxazol-2(3H)-one (9CI)

This compound (CAS 139240-75-8) shares the benzoxazolone core but incorporates a single-carbon (methane) bridge instead of propane. The smaller bridge reduces steric bulk and lipophilicity compared to the propane-bridged analog. Such differences may influence bioavailability and environmental persistence. For example, methane-bridged derivatives might exhibit faster degradation in soil, whereas propane bridges could enhance longevity in agricultural settings .

Structural Comparison Table

Property 3a,7a-Propanobenzoxazol-2(3H)-one (9CI) 4,7-Methanobenzoxazol-2(3H)-one (9CI)
Bridge Type Propane Methane
Molecular Formula C₁₀H₉NO₂ (inferred) C₈H₇NO₂
Lipophilicity (Predicted logP) Higher Lower
Steric Hindrance Increased Reduced

Heterocyclic Agrochemicals with Divergent Cores

Benomyl (CAS 17804-35-2)

A benzimidazole carbamate fungicide, Benomyl acts by inhibiting fungal microtubule assembly. While structurally distinct from benzoxazolones, it shares agrochemical relevance. Benomyl’s systemic activity contrasts with benzoxazolones, which may exhibit contact-based herbicidal effects .

Bentazon (CAS 25057-89-0)

A benzothiadiazinone herbicide, Bentazon inhibits photosynthesis by targeting the photosystem II complex. Unlike 3a,7a-Propanobenzoxazol-2(3H)-one, Bentazon incorporates a sulfur atom and a sulfone group, enhancing its polarity and water solubility. This structural divergence underscores the role of heteroatoms in modulating bioactivity and environmental behavior .

Functional Comparison Table

Compound Core Structure Primary Use Mode of Action Key Functional Groups
3a,7a-Propanobenzoxazol-2(3H)-one Benzoxazolone Herbicide* Unknown (presumed contact) Propane bridge, ketone
Benomyl Benzimidazole Fungicide Microtubule inhibition Carbamate
Bentazon Benzothiadiazinone Herbicide Photosystem II inhibition Sulfone, isopropyl group

*Inferred from structural analogs in agrochemical databases .

Research Findings and Implications

  • Bridge Length and Bioactivity : Propane bridges in benzoxazolones may enhance lipid membrane permeability compared to methane analogs, improving herbicidal efficacy in waxy-leafed plants .
  • Environmental Impact : Larger bridges (e.g., propane) could increase soil half-life, raising concerns about residue accumulation. Methane-bridged derivatives might offer safer environmental profiles .
  • Heteroatom Influence: Sulfur in Bentazon and nitrogen in Benomyl highlight how heteroatom placement dictates target specificity. Benzoxazolones, lacking these groups, likely employ alternative biochemical pathways .

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